N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
CAS No.: 142720-26-1
Cat. No.: VC21136671
Molecular Formula: C28H38N2O
Molecular Weight: 418.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142720-26-1 |
|---|---|
| Molecular Formula | C28H38N2O |
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide |
| Standard InChI | InChI=1S/C28H38N2O/c1-3-5-7-14-20-30(21-15-8-6-4-2)27(31)22-25-24-18-12-13-19-26(24)29-28(25)23-16-10-9-11-17-23/h9-13,16-19,29H,3-8,14-15,20-22H2,1-2H3 |
| Standard InChI Key | GGNLGBYSSQXGBN-UHFFFAOYSA-N |
| SMILES | CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
| Canonical SMILES | CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Introduction
Chemical Identity and Properties
N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide is identified by the CAS registry number 142720-26-1 and possesses a molecular formula of C28H38N2O. This complex organic molecule has a molecular weight of 418.6 g/mol, representing a substantial structure with multiple functional groups and chemical moieties.
The compound's structure combines several key components: an indole core, a phenyl substituent at the 2-position of the indole ring, an acetamide group at the 3-position, and two hexyl chains attached to the nitrogen of the amide functionality. These structural elements contribute to the compound's chemical behavior, physical properties, and potential biological activities.
Structural Identifiers and Representations
The compound can be represented through various chemical notation systems, as summarized in Table 1.
Table 1: Structural Identifiers for N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
| Identifier Type | Value |
|---|---|
| IUPAC Name | N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide |
| CAS Number | 142720-26-1 |
| Molecular Formula | C28H38N2O |
| Molecular Weight | 418.6 g/mol |
| Standard InChI | InChI=1S/C28H38N2O/c1-3-5-7-14-20-30(21-15-8-6-4-2)27(31)22-25-24-18-12-13-19-26(24)29-28(25)23-16-10-9-11-17-23/h9-13,16-19,29H,3-8,14-15,20-22H2,1-2H3 |
| Standard InChIKey | GGNLGBYSSQXGBN-UHFFFAOYSA-N |
| SMILES | CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
The compound's structural components and their arrangement are critical to understanding its chemical behavior and potential biological activities. The indole nucleus serves as a privileged structure in medicinal chemistry, while the phenyl substituent and dihexyl amide moieties contribute to its lipophilicity and potential receptor interactions.
Structural Analysis and Chemistry
The chemical architecture of N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide features several key structural elements that define its chemical behavior and potential biological activity.
Core Structure
The compound's framework is built around an indole heterocycle, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This indole core is a privileged scaffold in medicinal chemistry due to its ability to engage in various interactions with biological targets, including hydrogen bonding through the NH group, π-stacking via its aromatic system, and hydrophobic interactions.
The 2-position of the indole bears a phenyl substituent, creating a 2-phenylindole motif that affects the electronic distribution across the molecule. The 3-position of the indole is substituted with an acetamide group that has been further modified with two hexyl chains, contributing to the compound's lipophilicity and potentially influencing its membrane permeability and receptor interactions.
Physicochemical Properties
Based on its structural features, N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide is expected to exhibit specific physicochemical properties that influence its behavior in biological systems. While specific experimental data for this exact compound is limited in the provided search results, we can infer certain properties by examining related compounds, such as N,N-Dihexyl-2-(4-fluorophenyl)indole-3-acetamide (FGIN-1-27) .
The presence of extensive hydrophobic groups (two hexyl chains and aromatic rings) suggests high lipophilicity, which would influence its solubility profile and membrane permeability. The compound likely possesses limited water solubility but good solubility in organic solvents. These properties are crucial considerations for potential pharmaceutical applications, affecting both formulation strategies and pharmacokinetic behavior.
Biological Activity and Research Applications
Structure-Activity Relationships
The relationship between structural features and biological activity in this class of compounds can be inferred from research on related molecules. For instance, studies on N-phenyl-acetamide derivatives have shown that the nature and position of substituents on the phenyl ring significantly impact their biological activities .
In the case of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, specific compounds (designated as 14'c, 14'e, 14'f, 14'h, and 14'i) exhibited promising antiviral activity against both respiratory syncytial virus (RSV) and influenza A virus (IAV) . This suggests that precise structural modifications of indole-acetamide scaffolds can yield compounds with targeted biological activities.
Similarly, research on N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives has demonstrated notable antioxidant activity, with compounds designated as 3j, 3a, and 3k showing particularly remarkable effects . These findings highlight the potential for tailored functionality through careful structural design.
Table 2: Comparative Analysis of Related Indole-Acetamide Derivatives
Research Directions and Future Perspectives
Analytical Considerations
For further research involving N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide, various analytical techniques would be valuable for characterization and purity assessment:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis
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X-ray crystallography for definitive structural elucidation if crystalline material can be obtained
These analytical approaches would provide comprehensive data to support structure-activity relationship studies and ensure the reliability of biological testing results.
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